2-Bromo-4-(piperazin-1-yl)phenol
Description
2-Bromo-4-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine ring directly attached to the aromatic core. This structure combines the electron-withdrawing bromo substituent with the piperazine moiety, which is known for its versatility in medicinal chemistry due to its hydrogen-bonding capacity and conformational flexibility.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
InChI Key |
HCONNSWOQKEJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(piperazin-1-yl)phenol typically involves the reaction of 2-bromo-4-nitrophenol with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The nitro group is then reduced to an amine, which can be further functionalized to yield the desired product .
Industrial Production Methods
Industrial production of 2-Bromo-4-(piperazin-1-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(piperazin-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The following table summarizes key structural analogs of 2-Bromo-4-(piperazin-1-yl)phenol, highlighting differences in substituents, molecular weight, and biological relevance:
Key Structural Insights:
Functional Comparisons
Toxicity Profiles
- Zinc Complexes: The ethylimino-linked analog (4-bromo-2-(2-(piperazin-1-yl)ethylimino)phenol) demonstrated low systemic toxicity in rodent models but exhibited reduced liver enzyme activity at high doses .
- Anti-inflammatory Derivatives: Morpholinopyrimidine-piperazine hybrids (e.g., ) showed significant anti-inflammatory activity with minimal cytotoxicity, suggesting piperazine’s role in balancing efficacy and safety .
Binding and Pharmacological Activity
- Enzyme Inhibition : ChEMBL3133832’s high docking score (−11.8 kcal/mol) against MSMEG_3811 highlights the importance of piperazine in stabilizing interactions with catalytic residues .
- Synthetic Accessibility : Schiff base-derived analogs (e.g., LP, 2HP) are synthesized efficiently via condensation reactions, whereas the target compound may require direct bromination or Ullmann coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
